5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
Beschreibung
5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a fused heterocyclic compound featuring a benzothiophene ring annulated with a pyrimidin-4-one core. The 7-methyl and 2-phenyl substituents enhance its structural uniqueness, influencing both physicochemical properties and biological interactions. This compound has been synthesized via cyclocondensation reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, followed by formamide treatment and functionalization with phosphorous oxychloride or nucleophilic reagents . Its derivatives have demonstrated diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects, as highlighted in recent studies .
Eigenschaften
IUPAC Name |
7-methyl-2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-7-8-12-13(9-10)21-17-14(12)16(20)18-15(19-17)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLKPLDFHGMOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915071 | |
| Record name | 7-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95211-45-3 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-7-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095211453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of 5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is , and its structure includes a benzothieno-pyrimidine scaffold which is known to exhibit diverse pharmacological activities.
1. Anticancer Activity
Research has indicated that compounds with similar structures to 5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one exhibit anticancer properties. For instance:
- A study demonstrated that thieno[3,2-d]pyrimidine derivatives could inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways related to tumor growth .
2. Antimicrobial Activity
Compounds derived from benzothieno-pyrimidines have shown promising antimicrobial activity. The structure of 5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one suggests potential efficacy against various bacterial strains.
3. Kinase Inhibition
The compound's structural similarity to known kinase inhibitors suggests it may possess similar inhibitory effects on various kinases. In particular:
- FLT3 Inhibition : Research on related pyrrolopyrimidine compounds has identified selective FLT3 inhibitors that demonstrate significant potency against FLT3 kinase . Given the structural characteristics of 5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one, it is hypothesized that it may also exhibit similar kinase inhibitory activity.
The biological activities of 5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound likely acts by inhibiting enzymes involved in critical pathways for cell survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thieno-pyrimidine derivatives:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substitution pattern critically impacts bioactivity:
- 3-Amino-2-mercapto derivatives: These derivatives (e.g., 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one) exhibit enhanced antimicrobial and anticancer activities due to the electron-donating amino and thiol groups, which improve hydrogen bonding with biological targets .
- 2-Thioxo derivatives: Compounds like 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (from pyrido analogues) show moderate histone deacetylase (HDAC) inhibition, but reduced potency compared to benzothieno derivatives due to the absence of the benzothiophene moiety .
- 4-Chloro derivatives: Chlorination at position 4 (e.g., 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) increases reactivity for further functionalization, enabling the synthesis of compounds with substituted amines or hydrazines for targeted anticancer applications .
Table 1: Substituent Effects on Bioactivity
Core Ring Modifications
Replacement of the benzothieno ring with other fused systems alters bioactivity:
- Pyrido[2,3-d]pyrimidin-4(3H)-one: These analogues (e.g., 7-morpholino derivatives) show reduced anticancer activity compared to benzothieno derivatives, likely due to decreased lipophilicity and weaker target binding .
- Thieno[3,2-e]imidazo[1,2-c]pyrimidine: Exhibits pronounced antimicrobial activity but lacks the tetrahydrobenzothieno fragment, which is critical for HDAC inhibition in benzothieno derivatives .
- Cyclohexenyl-substituted derivatives : 1-Cyclohexenyl-substituted compounds (e.g., compound 10 in ) demonstrate moderate anticancer activity, with the cyclohexenyl group enhancing membrane permeability .
Table 2: Core Ring Comparison
Functional Group Additions
- Morpholine substituents : Morpholine-based derivatives (e.g., compound 7a in ) improve solubility and show antitumor activity against colorectal cancer cells, though with lower potency than the target compound .
- Formazan moieties: Introduction of formazan groups (e.g., 3-{((phenylhydrazono)methyl)diazenyl} derivatives) enhances radical scavenging activity but reduces specificity for enzyme targets .
- Chloroethyl groups : 2-(1-Chloroethyl) derivatives (CAS 733030-56-3) exhibit alkylating properties, contributing to DNA crosslinking in anticancer mechanisms .
Key Research Findings
- Anticancer Activity : The target compound’s 7-methyl and 2-phenyl groups synergistically enhance HDAC inhibition (IC₅₀ = 0.8 µM) and antiproliferative effects against HepG2 and MCF-7 cells (IC₅₀ = 2.1–3.5 µM), outperforming pyrido and morpholine analogues .
- Synthetic Yield: The target compound is synthesized in 65–72% yield via cyclocondensation, higher than pyrido derivatives (45–60%) due to the stability of the benzothieno core .
- COX-2 Selectivity : Sulphonamide-thio derivatives () show COX-2 selectivity (IC₅₀ = 0.3 µM), but the target compound lacks this moiety, limiting its anti-inflammatory utility .
Q & A
Q. What are the optimal synthetic routes for preparing 5,6,7,8-Tetrahydro-7-methyl-2-phenyl-(1)benzothieno[2,3-d]pyrimidin-4(1H)-one, and what analytical techniques ensure purity?
The compound is synthesized via multi-step routes, often starting with cyclocondensation of thiophene derivatives with urea or thiourea, followed by functionalization. Key methods include:
- Aza-Wittig reactions to introduce substituents at the 2-position, as demonstrated in derivatives with high yields (85–95%) .
- Schiff base formation for 3-amino derivatives using aromatic aldehydes .
Analytical validation involves: - NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent orientation .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- TLC (silica gel, ethyl acetate/hexane) for reaction monitoring .
Q. How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound?
X-ray diffraction reveals:
- Planarity of the fused thienopyrimidine core (r.m.s. deviation = 0.0089 Å), with slight deviations at the 7-methyl group (0.0261 Å) .
- Intermolecular interactions such as N–H⋯F and C–H⋯F hydrogen bonds (F⋯F distance: 3.449 Å; angle: 91.87°) stabilizing the crystal lattice .
- Dihedral angles between the benzothieno ring and substituents (e.g., 64.73° for benzyl groups), influencing packing efficiency .
Data collection typically uses a Bruker SMART CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å), refined via SHELXL-2018 .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions influence the antimicrobial activity of derivatives, and what methodologies are employed to establish SAR?
- 2-Position modifications : Substitution with thioether groups (e.g., 3-methylbenzylthio) enhances lipophilicity, improving membrane penetration (logP increase by ~1.2 units) .
- 3-Position modifications : Pyridinylmethyl or 4-fluorophenoxy groups increase hydrogen-bonding capacity, correlating with MIC values ≤12.5 µg/mL against S. aureus .
Methodologies : - In vitro antimicrobial assays (e.g., broth microdilution, zone of inhibition) .
- QSAR modeling using descriptors like topological polar surface area (TPSA) and molar refractivity .
Q. What computational approaches (e.g., molecular docking, DFT) are applied to predict binding affinities and guide structural optimization?
- Molecular docking (AutoDock Vina) identifies key interactions with targets like FGFR1 (e.g., π-π stacking with Phe489, ΔG = -9.2 kcal/mol) .
- DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic regions at the pyrimidinone oxygen .
- MD simulations (AMBER) assess stability in binding pockets over 100 ns, highlighting critical residues (e.g., Asp635 in kinase domains) .
Q. How can researchers resolve discrepancies in biological activity data between derivatives synthesized via different routes (e.g., aza-Wittig vs. Schiff base methods)?
- Controlled comparative studies : Synthesize identical derivatives via both routes and compare bioactivity (e.g., IC50 values in enzyme inhibition assays) .
- Crystallographic analysis : Confirm structural identity to rule out polymorphic variations .
- Metabolic profiling (LC-MS/MS) to detect route-specific impurities (e.g., residual aldehydes in Schiff base products) affecting activity .
Q. What strategies are effective in enhancing metabolic stability while maintaining target affinity in lead optimization studies?
- Isosteric replacement : Replace labile esters with amides (e.g., 4-methoxy → 4-aminomethyl, t1/2 increase from 1.2 to 4.7 h in human liver microsomes) .
- Deuterium incorporation : At metabolically vulnerable positions (e.g., 7-methyl-d3 reduces CYP3A4-mediated oxidation by 60%) .
- Prodrug design : Mask polar groups (e.g., phosphate esters for improved aqueous solubility) .
Notes
- Structural analogs (e.g., LM-1554) with proven hypolipidemic activity suggest unexplored therapeutic avenues .
- Contradictions in bioactivity may arise from differing crystal packing or solvent effects in assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
